molecular formula C9H7BrO4 B6282657 5-bromo-2-(methoxycarbonyl)benzoic acid CAS No. 208457-46-9

5-bromo-2-(methoxycarbonyl)benzoic acid

Cat. No.: B6282657
CAS No.: 208457-46-9
M. Wt: 259.05 g/mol
InChI Key: NSESDAAPBUXRSY-UHFFFAOYSA-N
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Description

5-bromo-2-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 of the benzene ring are substituted with a bromine atom and a methoxycarbonyl group, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-bromo-2-(methoxycarbonyl)benzoic acid typically involves the bromination of 2-(methoxycarbonyl)benzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-bromo-2-(methoxycarbonyl)benzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can be incorporated into molecular probes for imaging and diagnostic purposes.

Medicine: The compound is a key intermediate in the synthesis of therapeutic agents, including inhibitors of specific enzymes and receptors. It is used in the development of drugs for treating diseases such as diabetes and cancer .

Industry: In the materials science industry, this compound is used in the production of polymers and advanced materials with specific properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-bromo-2-(methoxycarbonyl)benzoic acid depends on its specific application. In the context of pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and methoxycarbonyl group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 2-bromo-5-methoxybenzoic acid
  • 5-bromo-2-chlorobenzoic acid
  • 2-amino-5-bromobenzoic acid

Comparison:

Uniqueness: 5-bromo-2-(methoxycarbonyl)benzoic acid is unique due to the presence of both bromine and methoxycarbonyl groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .

Properties

CAS No.

208457-46-9

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

5-bromo-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

NSESDAAPBUXRSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C(=O)O

Purity

95

Origin of Product

United States

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